

# Predicting Zovodotin Treatment Response: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting treatment response to **Zovodotin** (zanidatamab **zovodotin**, ZW49), a novel HER2-targeted bispecific antibody-drug conjugate (ADC), and its therapeutic alternatives. The information presented is intended to support research and development efforts in precision oncology.

# Introduction to Zovodotin and the Landscape of HER2-Targeted ADCs

**Zovodotin** is an investigational ADC comprising a bispecific antibody that simultaneously targets two distinct epitopes on the HER2 receptor, conjugated to a cytotoxic auristatin payload.[1] This unique mechanism of action, which includes dual HER2 signal blockade and enhanced antibody-receptor clustering, aims to improve upon existing HER2-targeted therapies.[1] The primary alternatives to **Zovodotin** are the approved HER2-targeted ADCs:

- Trastuzumab deruxtecan (Enhertu®): An ADC composed of the anti-HER2 antibody trastuzumab linked to a topoisomerase I inhibitor payload.
- Ado-trastuzumab emtansine (Kadcyla®): An ADC consisting of trastuzumab linked to the microtubule inhibitor emtansine.

The identification of robust predictive biomarkers is critical for optimizing patient selection and improving therapeutic outcomes for all ADCs.[2] While HER2 protein overexpression and gene



amplification are the established biomarkers for this class of drugs, ongoing research is exploring more nuanced predictors of response.

#### **Key Predictive Biomarkers for HER2-Targeted ADCs**

The cornerstone of patient selection for **Zovodotin** and its alternatives is the assessment of HER2 status. This is primarily determined through immunohistochemistry (IHC) to detect protein overexpression and in situ hybridization (ISH) to detect gene amplification.

#### **HER2 Protein Expression (IHC)**

HER2 IHC testing is a semi-quantitative assay that measures the level of HER2 protein on the surface of tumor cells. The results are scored on a scale of 0 to 3+.

- IHC 3+ (Positive): Indicates strong, complete, and circumferential membrane staining in >10% of tumor cells.[3] Patients with IHC 3+ tumors are generally considered candidates for HER2-targeted therapies.
- IHC 2+ (Equivocal): Characterized by weak to moderate complete membrane staining in >10% of tumor cells.[3] These cases require reflex testing with ISH to determine HER2 gene amplification status.
- IHC 1+ (Negative): Shows incomplete membrane staining that is faint and barely perceptible in >10% of tumor cells.[3]
- IHC 0 (Negative): No staining is observed, or there is incomplete and faint membrane staining in ≤10% of tumor cells.[3]

#### **HER2 Gene Amplification (ISH)**

ISH techniques, such as fluorescence in situ hybridization (FISH) and chromogenic in situ hybridization (CISH), are used to determine the number of copies of the ERBB2 gene (which encodes for HER2) in tumor cells. A positive result indicates HER2 gene amplification and eligibility for HER2-targeted therapy.

## The Emergence of "HER2-Low" as a Predictive Biomarker



Recent clinical trials, most notably with trastuzumab deruxtecan, have demonstrated the efficacy of HER2-targeted ADCs in patients with "HER2-low" breast cancer (defined as IHC 1+ or IHC 2+/ISH-).[4] This has expanded the population of patients who may benefit from these therapies and highlights the importance of accurate IHC scoring in the lower expression range. While **Zovodotin** is being studied in HER2-expressing cancers, the specific activity in a HER2-low population is an area of ongoing investigation.

### **Comparative Efficacy Data by Biomarker Status**

The following tables summarize the available clinical trial data for **Zovodotin** and its key alternatives, stratified by HER2 biomarker status where possible.

Table 1: **Zovodotin** (ZW49) Phase 1 Trial (NCT03821233) Efficacy Data in HER2-Positive Solid Tumors[5][6][7]

| Patient Population                           | Biomarker Status         | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|----------------------------------------------|--------------------------|-------------------------------------|-------------------------------|
| All HER2+ Solid<br>Cancers (n=29)            | IHC 3+ or IHC<br>2+/ISH+ | 31%                                 | 72%                           |
| Gastroesophageal<br>Adenocarcinoma<br>(n=11) | IHC 3+ or IHC<br>2+/ISH+ | 37%                                 | 73%                           |
| Breast Cancer (n=8)                          | IHC 3+ or IHC<br>2+/ISH+ | 13%                                 | 50%                           |
| Other Solid Cancers<br>(n=10)                | IHC 3+ or IHC<br>2+/ISH+ | 40%                                 | 90%                           |

Data from a heavily pretreated patient population.

Table 2: Trastuzumab Deruxtecan (Enhertu) Efficacy Data in Metastatic Breast Cancer[4][8]



| Patient Population                  | Biomarker Status         | Objective<br>Response Rate<br>(ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|-------------------------------------|--------------------------|-------------------------------------|----------------------------------------------|
| HER2-Positive<br>(DESTINY-Breast03) | IHC 3+ or IHC<br>2+/ISH+ | 79.7%                               | 28.8 months                                  |
| HER2-Low (DESTINY-<br>Breast04)     | IHC 1+ or IHC 2+/ISH-    | 52.6%                               | 9.9 months                                   |

Table 3: Ado-trastuzumab Emtansine (Kadcyla) Efficacy Data in Metastatic Breast Cancer[9] [10][11]

| Patient Population                                | Biomarker Status         | Objective<br>Response Rate<br>(ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|---------------------------------------------------|--------------------------|-------------------------------------|----------------------------------------------|
| HER2-Positive<br>(EMILIA)                         | IHC 3+ or IHC<br>2+/ISH+ | 43.6%                               | 9.6 months                                   |
| HER2-Positive,<br>previously treated<br>(TH3RESA) | IHC 3+ or IHC<br>2+/ISH+ | 31.3%                               | 6.2 months                                   |

# Exploratory Biomarkers for Zovodotin: Immunogenic Cell Death (ICD)

Preclinical studies have shown that **Zovodotin** is a potent inducer of immunogenic cell death (ICD).[1] ICD is a form of cancer cell death that activates an anti-tumor immune response. Key biomarkers of ICD that could potentially predict response to **Zovodotin** include:

- Cell Surface Calreticulin (CRT): An "eat-me" signal that promotes phagocytosis of dying cancer cells by dendritic cells.
- Extracellular ATP: A "find-me" signal that attracts immune cells to the tumor microenvironment.



 Extracellular High Mobility Group Box 1 (HMGB1): A danger signal that promotes dendritic cell maturation and T-cell activation.

The induction of these markers suggests that **Zovodotin** may not only directly kill tumor cells but also stimulate a durable anti-tumor immune response. Further clinical investigation is needed to validate these as predictive biomarkers.

## Experimental Protocols HER2 Immunohistochemistry (IHC) Staining Protocol

This protocol provides a general overview for the semi-quantitative detection of HER2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue.

- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) to remove paraffin.
  - Rehydrate through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker, steamer, or water bath.
- Staining:
  - Incubate slides with a validated primary anti-HER2 antibody (e.g., clone 4B5).
  - Apply a polymer-based detection system.
  - Develop with a chromogen such as diaminobenzidine (DAB).
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol and clear in xylene.



- Mount with a permanent mounting medium.
- Interpretation:
  - Score staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells according to ASCO/CAP guidelines.[3]

#### **HER2 Fluorescence In Situ Hybridization (FISH) Protocol**

This protocol outlines the key steps for determining ERBB2 gene amplification.

- · Deparaffinization and Pretreatment:
  - Deparaffinize and rehydrate FFPE tissue sections as for IHC.
  - Pretreat slides with a protease solution (e.g., pepsin) to digest proteins and allow probe access to the nuclear DNA.
- · Denaturation and Hybridization:
  - Co-denature the probe (containing fluorescently labeled DNA sequences for the ERBB2 gene and a control centromeric region of chromosome 17) and the target DNA on the slide.
  - Hybridize the probe to the target DNA overnight in a humidified chamber.
- Post-Hybridization Washes:
  - Wash slides to remove unbound probe.
- Counterstaining and Mounting:
  - o Counterstain with DAPI to visualize the cell nuclei.
  - Mount with an anti-fade mounting medium.
- Analysis:



- Enumerate the fluorescent signals for the ERBB2 gene and the chromosome 17
   centromere in a defined number of tumor cell nuclei using a fluorescence microscope.
- Calculate the ratio of ERBB2 signals to chromosome 17 signals to determine amplification status.[12][13]

#### Flow Cytometry for Cell Surface Calreticulin

This protocol is for the detection of CRT exposure on the surface of tumor cells.[14]

- · Cell Preparation:
  - Harvest cells and wash with a suitable buffer (e.g., PBS).
- Staining:
  - Incubate cells with a fluorescently labeled anti-calreticulin antibody.
  - Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
- Analysis:
  - Acquire data on a flow cytometer.
  - Gate on the live cell population and quantify the percentage of cells positive for surface calreticulin.

#### **Extracellular ATP Release Assay**

This bioluminescence-based assay measures the amount of ATP released into the cell culture medium.[15][16]

- Sample Collection:
  - Carefully collect the cell culture supernatant without disturbing the cells.
- Assay Procedure:



- Add the supernatant to a luminometer plate containing a luciferase/luciferin reagent.
- Measure the luminescence, which is proportional to the ATP concentration.
- · Quantification:
  - Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

#### Extracellular HMGB1 ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of HMGB1 in cell culture supernatants.[17][18]

- · Plate Coating:
  - Coat a 96-well plate with an anti-HMGB1 capture antibody.
- · Sample and Standard Incubation:
  - Add cell culture supernatants and a series of HMGB1 standards to the wells and incubate.
- · Detection:
  - Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  - Add a substrate that is converted by the enzyme to produce a colorimetric signal.
- Measurement and Quantification:
  - Measure the absorbance at the appropriate wavelength using a plate reader.
  - Calculate the HMGB1 concentration in the samples based on the standard curve.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of action of **Zovodotin**.





Click to download full resolution via product page

Caption: HER2 biomarker testing workflow.



#### Conclusion

The landscape of HER2-targeted therapies is evolving, with HER2 expression remaining the primary predictive biomarker for treatment with **Zovodotin** and its alternatives. The establishment of "HER2-low" as a clinically actionable biomarker for some ADCs underscores the need for precise and standardized HER2 testing. For **Zovodotin**, the induction of immunogenic cell death presents an exciting avenue for the discovery of novel biomarkers that may further refine patient selection and predict not only direct cytotoxicity but also the generation of a durable anti-tumor immune response. Continued research and clinical validation of these and other potential biomarkers will be essential for realizing the full potential of **Zovodotin** and other HER2-targeted ADCs in the era of precision medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. nordiqc.org [nordiqc.org]
- 4. ENHERTU® Approved in the U.S. as the First HER2 Directed Therapy for Patients with HER2 Low Metastatic Breast Cancer- Daiichi Sankyo US [daiichisankyo.us]
- 5. onclive.com [onclive.com]
- 6. adcreview.com [adcreview.com]
- 7. Gastric Cancer ZW49 HER-2 positive LARVOL VERI [veri.larvol.com]
- 8. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 9. Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial Results in EBC | KADCYLA® (ado-trastuzumab emtansine) [kadcyla.com]
- 11. onclive.com [onclive.com]



- 12. bjbms.org [bjbms.org]
- 13. Protocol for HER2 FISH determination on PAXgene-fixed and paraffin-embedded tissue in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of calreticulin exposure associated with immunogenic cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RealTime-Glo™ Extracellular ATP Assay [worldwide.promega.com]
- 16. Assessment of extracellular ATP concentrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibl-international.com [ibl-international.com]
- 18. neobiolab.com [neobiolab.com]
- To cite this document: BenchChem. [Predicting Zovodotin Treatment Response: A Comparative Guide to Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831927#biomarkers-for-predicting-zovodotin-treatment-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com